molecular formula C14H18N6O2 B2914993 3,7,9-trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898412-63-0

3,7,9-trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2914993
CAS RN: 898412-63-0
M. Wt: 302.338
InChI Key: KHENRHAXIDSECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with the [1,2,4]triazino[3,4-f]purine structure are part of a larger class of compounds known as purines, which are important in a variety of biological processes . They can be modified in various ways to produce a wide range of compounds with different properties .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as diazotization, coupling with other compounds, and cyclization . The exact method would depend on the specific substituents and the desired product .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a purine core with various substituents. The exact structure would depend on the specific substituents and their positions on the purine ring .


Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions, depending on their specific structure and the conditions. For example, they might participate in further substitution reactions, or they could be involved in reactions with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure. Factors that could influence these properties include the nature and position of the substituents, the overall size and shape of the molecule, and the presence of any functional groups .

Scientific Research Applications

Synthesis and Structural Studies

The synthesis and structural analysis of derivatives similar to the requested compound have been a subject of research. For instance, the work by Simo et al. (2000) presents the synthesis of a series of derivatives with a [1,2,3]triazole ring, exploring cycloadditions to create various regioisomers. This study highlights the methodological advancements in accessing structurally complex derivatives for further pharmacological exploration (Simo, Rybár, & Alföldi, 2000).

Pharmacological Potentials

Research on derivatives closely related to the specified compound indicates a broad spectrum of biological activities. For example, Ashour et al. (2012) synthesized new triazino and triazolo[4,3-e]purine derivatives, demonstrating their anticancer, anti-HIV-1, and antimicrobial activities. This underscores the compound's utility in designing new therapeutic agents (Ashour, Rida, El‐Hawash, ElSemary, & Badr, 2012).

Material Science Applications

In the field of material science, the structural motifs similar to the compound of interest have been explored for the development of novel materials. Nanbedeh and Faghihi (2021) presented the synthesis and characterization of mesoporous polyurethane-nitrogen-doped carbon dot nanocomposites, highlighting the application of triazine derivatives in creating sensitive fluorescent sensors for metal ions. This research illustrates the compound's potential in developing advanced materials with specific sensing capabilities (Nanbedeh & Faghihi, 2021).

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific structure. Some similar compounds have been found to have biological activity, which could potentially lead to toxic effects under certain conditions .

Future Directions

Future research in this area could involve the synthesis and study of new compounds with the [1,2,4]triazino[3,4-f]purine structure. This could include investigations into their synthesis, properties, and potential applications .

properties

IUPAC Name

3,7,9-trimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-8(2)6-20-13-15-11-10(19(13)7-9(3)16-20)12(21)18(5)14(22)17(11)4/h1,6-7H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHENRHAXIDSECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.